molecular formula C21H18ClN3O5S3 B2814465 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide CAS No. 946244-70-8

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide

Cat. No.: B2814465
CAS No.: 946244-70-8
M. Wt: 524.02
InChI Key: AKYZGQYWLANTBA-XTQSDGFTSA-N
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Description

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorothiophene ring, a sulfonyl group, a dioxolobenzo thiazole moiety, and a piperidine carboxamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chlorothiophene derivative, followed by the introduction of the sulfonyl group. The dioxolobenzo thiazole moiety is then synthesized and coupled with the chlorothiophene-sulfonyl intermediate. Finally, the piperidine carboxamide group is introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and dioxolobenzo thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide: shares structural similarities with other sulfonyl-containing compounds and dioxolobenzo thiazole derivatives.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from other similar compounds. The presence of the chlorothiophene ring, sulfonyl group, and dioxolobenzo thiazole moiety in a single molecule provides a distinct chemical profile that may result in unique reactivity and biological activity.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S3/c1-2-7-25-14-10-15-16(30-12-29-15)11-17(14)31-21(25)23-20(26)13-5-8-24(9-6-13)33(27,28)19-4-3-18(22)32-19/h1,3-4,10-11,13H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZGQYWLANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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